4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile
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Overview
Description
4-METHOXY-7-OXO-7,13-DIHYDRO[1,3]BENZIMIDAZO[1,2-B]BENZO[F][2,7]NAPHTHYRIDIN-14-YL CYANIDE is a complex heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-METHOXY-7-OXO-7,13-DIHYDRO[1,3]BENZIMIDAZO[1,2-B]BENZO[F][2,7]NAPHTHYRIDIN-14-YL CYANIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of o-phenylenediamine with various aldehydes, followed by cyclization and functional group modifications . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can form additional rings, enhancing the compound’s complexity.
Scientific Research Applications
4-METHOXY-7-OXO-7,13-DIHYDRO[1,3]BENZIMIDAZO[1,2-B]BENZO[F][2,7]NAPHTHYRIDIN-14-YL CYANIDE has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-METHOXY-7-OXO-7,13-DIHYDRO[1,3]BENZIMIDAZO[1,2-B]BENZO[F][2,7]NAPHTHYRIDIN-14-YL CYANIDE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells or block viral replication .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Hydroxybenzimidazole
- 5,6-Dimethylbenzimidazole
- Benzimidazole-2-thione
Compared to these compounds, 4-METHOXY-7-OXO-7,13-DIHYDRO[1,3]BENZIMIDAZO[1,2-B]BENZO[F][2,7]NAPHTHYRIDIN-14-YL CYANIDE is unique due to its specific structural features and the presence of a cyanide group, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H12N4O2 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
18-methoxy-2-oxo-3,10,20-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(21),4,6,8,11,13,15,17,19-nonaene-12-carbonitrile |
InChI |
InChI=1S/C20H12N4O2/c1-26-16-8-4-5-11-17-12(9-21)19-23-14-6-2-3-7-15(14)24(19)20(25)13(17)10-22-18(11)16/h2-8,10,23H,1H3 |
InChI Key |
GLRPSLWEENXSMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=O)N4C5=CC=CC=C5NC4=C3C#N |
Origin of Product |
United States |
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